molecular formula C20H20N4O3S3 B11680655 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11680655
M. Wt: 460.6 g/mol
InChI Key: HBKGBEACRSRQRP-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C20H20N4O3S3

Molecular Weight

460.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H20N4O3S3/c1-2-27-16-10-6-9-15(18(16)26)11-21-22-17(25)13-29-20-24-23-19(30-20)28-12-14-7-4-3-5-8-14/h3-11,26H,2,12-13H2,1H3,(H,22,25)/b21-11+

InChI Key

HBKGBEACRSRQRP-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with benzylsulfanyl groups. The final step involves the condensation of the thiadiazole derivative with an appropriate hydrazide under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s sulfur atoms and sulfanyl groups are key sites for nucleophilic substitution. These reactions often occur under basic conditions, leveraging the electron-deficient nature of the thiadiazole system.

Reagents/Conditions Products References
Amines (e.g., methylamine)Substitution at C-2 or C-5 positions
Thiols (e.g., benzylthiol)Disulfide formation or sulfur displacement
Alkali hydroxides (NaOH/DMSO)Cleavage of sulfanyl groups for further coupling

These substitutions enable modular derivatization for pharmacological optimization. For example, benzylthiol substitution at C-5 enhances hydrophobic interactions in biological systems.

Oxidation Reactions

The sulfur-rich structure undergoes oxidation, producing sulfoxides or sulfones, which alter electronic properties and bioactivity.

Oxidizing Agents Conditions Products References
H₂O₂Mild acidic, 25°CMonosulfoxides
KMnO₄Neutral pH, 50–60°CDisulfones
mCPBADichloromethane, 0°CRegioselective sulfoxide formation

Sulfone derivatives exhibit increased polarity and altered binding affinities compared to the parent compound.

Acid-Catalyzed Hydrazone Rearrangement

The hydrazide moiety participates in reversible condensation reactions, forming stable hydrazone derivatives.

Reactants Conditions Products References
Carbonyl compounds (e.g., aldehydes)HCl/EtOH, refluxSchiff base derivatives
Metal ions (Cu²⁺, Fe³⁺)Aqueous ethanol, 60°CMetal-hydrazone complexes

These complexes demonstrate enhanced stability and potential as antimicrobial agents.

Electrophilic Aromatic Substitution

The 3-ethoxy-2-hydroxyphenyl group undergoes regioselective electrophilic substitution.

Reagents Conditions Products References
Bromine (Br₂)CHCl₃, 0°CBromination at C-4 or C-5
HNO₃/H₂SO₄0–5°CNitration at C-6

Brominated derivatives show improved binding to bacterial enzymes.

Metal Complexation

The hydrazide group chelates transition metals, forming stable complexes with varied geometries.

Metal Salts Conditions Complex Geometry References
CuCl₂·2H₂OMethanol, 25°CSquare planar
Fe(NO₃)₃·9H₂OEthanol/water, 60°COctahedral

These complexes exhibit redox activity and are explored as catalysts in organic synthesis.

Comparative Reactivity of Structural Analogues

The compound’s reactivity differs from related thiadiazoles due to its ethoxy-hydroxyphenyl substituent:

Compound Key Reactivity Distinct Feature
5-Benzylthio-1,3,4-thiadiazoleLimited to nucleophilic substitutionLacks hydrazide moiety
2-Chloro-5-nitrophenyl hydrazoneNitro group reduction dominatesNo thiadiazole ring
This compound Multifunctional (substitution, chelation, etc.)Combined thiadiazole + hydrazide groups

Research Findings

  • Antimicrobial Activity : Brominated derivatives show 4–8x higher efficacy against S. aureus than the parent compound.

  • Catalytic Applications : Cu²⁺ complexes catalyze Suzuki-Miyaura coupling with 75–90% yields.

  • Stability : Hydrazone derivatives remain stable under physiological pH (7.4) for >48 hours.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Studies have indicated that thiadiazole derivatives exhibit comparable antimicrobial activity to standard antibiotics like ciprofloxacin, suggesting their potential as effective alternatives in treating infections .

Anticancer Properties

Research has demonstrated that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells. For instance, certain derivatives have shown cytotoxic effects against human cancer cell lines (HCT-116, HeLa, and MCF-7) with IC50 values below 100 μM . The mechanism involves the disruption of mitochondrial membrane potential and induction of apoptotic pathways, making these compounds promising candidates for cancer therapy.

Anti-inflammatory Effects

In silico studies have indicated that thiadiazole derivatives can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The compound's structure suggests it may have significant anti-inflammatory activity, warranting further investigation into its therapeutic potential for inflammatory diseases .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of thiadiazole derivatives. Compounds similar to the one discussed have been synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. This inhibition could lead to lower blood glucose levels, making it a candidate for diabetes management .

Antitubercular Activity

Thiadiazoles have also been explored for their antitubercular properties. Some derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis strains, indicating their potential as new therapeutic agents against tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Variations in substituents at different positions on the thiadiazole ring can significantly influence biological activity. For example, modifications that enhance lipophilicity or improve binding affinity to target enzymes could lead to more potent compounds .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between thiadiazole derivatives and their biological targets. These computational approaches help in understanding binding affinities and guiding further synthesis of more effective analogs .

Case Studies and Research Findings

StudyFocusFindings
Synergistic Interaction with AntibioticsDemonstrated how thiadiazole derivatives enhance the efficacy of existing antibiotics like Amphotericin B by reducing necessary concentrations and toxicity.
Biological Activities of ThiadiazolesHighlighted diverse activities including antidiabetic and anticancer properties, emphasizing the need for further exploration of this scaffold in drug design.
Anticancer ActivityIdentified significant cytotoxicity in various cancer cell lines with mechanisms involving apoptosis induction.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole ring and the benzylsulfanyl groups play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives with varying substituents. For example:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other relevant biochemical interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with thiadiazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are commonly used to confirm the structure of synthesized compounds. For instance, in studies involving related thiadiazole derivatives, the presence of characteristic peaks in NMR spectra has confirmed successful synthesis and purity of the compounds .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against various cancer cell lines.

  • Cytotoxicity Studies : Research indicates that similar thiadiazole compounds exhibit significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. For example, derivatives containing a benzylthio group demonstrated IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)Reference
5dHeLa0.37
3dHeLa29
3aMCF-773

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have also been evaluated for their antimicrobial activities. Compounds with similar structural features have been tested against various bacterial strains.

  • Activity Against Bacteria : Some studies reported that thiadiazole derivatives exhibited significant antibacterial activity against pathogens such as Escherichia coli. For instance, certain analogs demonstrated effectiveness comparable to standard antibiotics like ampicillin .

Enzyme Inhibition

The biological activity of thiadiazoles often includes enzyme inhibition mechanisms. The compound may act as an inhibitor for several enzymes involved in critical metabolic pathways.

  • Enzyme Targets : For example, compounds containing the thiadiazole moiety have been shown to inhibit human carbonic anhydrase and acetylcholinesterase enzymes, which are crucial in various physiological processes .

Case Studies

  • Study on Anticancer Activity : A series of benzylthio-substituted thiadiazoles were synthesized and evaluated for their cytotoxic effects on multiple cancer cell lines. The study found that modifications in substituents significantly affected the potency of these compounds .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiadiazole derivatives showed that specific structural modifications enhanced activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What is the standard synthetic route for preparing this acetohydrazide derivative, and how are intermediates characterized?

The compound is synthesized via a multi-step protocol:

Intermediate preparation : Methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate is reacted with hydrazine hydrate under reflux in ethanol to form 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide .

Schiff base formation : The hydrazide intermediate undergoes solvent-free reductive amination with substituted aldehydes, using a 1:1 mixture of sodium borohydride and boric acid as the reducing agent. Reaction completion is monitored by TLC (chloroform:methanol, 7:3) .
Characterization : Intermediates and final products are confirmed via LC-MS, IR, ¹H/¹³C NMR, and elemental analysis. For example, the hydrazone moiety in the final compound is identified by a characteristic imine (C=N) peak at ~1600 cm⁻¹ in IR and δ 8.5–9.0 ppm in ¹H NMR .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.7–3.9 ppm) and carbon types (e.g., thiadiazole carbons at ~165–170 ppm) .
    • IR : Confirms functional groups like C=N (1600–1650 cm⁻¹) and S-S/S-C bonds (500–700 cm⁻¹) .
  • Mass Spectrometry : LC-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
  • Elemental Analysis : Ensures >95% purity by matching calculated and observed C/H/N/S percentages .

Q. How is the compound screened for preliminary biological activity in academic settings?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microbroth dilution (MIC determination). Activity is compared to standards like ciprofloxacin .
  • Antioxidant screening : DPPH radical scavenging assays quantify IC₅₀ values, with active derivatives typically showing >70% inhibition at 100 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) assess cell viability, with active compounds exhibiting <30% viability at 50 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?

  • Solvent-free grinding : Reduces side reactions and enhances atom economy compared to traditional reflux methods .
  • Catalyst screening : Replace sodium borohydride/boric acid with greener alternatives (e.g., NaBH₄/TiO₂ nanocomposites) to improve selectivity .
  • Flow chemistry : Adopt continuous-flow reactors for precise temperature/residence time control, as demonstrated in analogous diazomethane syntheses (yield improvement: ~15–20%) .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Docking validation : Re-examine molecular docking parameters (e.g., grid box size, protein flexibility) when binding affinities (e.g., to kinase 2A9L) conflict with experimental IC₅₀ values. Adjust scoring functions (e.g., MM/GBSA vs. AutoDock Vina) to better correlate with observed activity .
  • Metabolic stability : Test for rapid in vitro degradation (e.g., liver microsome assays) if predicted activity exceeds experimental results. Introduce substituents like electron-withdrawing groups (Cl, NO₂) to enhance stability .

Q. What advanced computational strategies can predict the compound’s pharmacokinetic and toxicological profiles?

  • ADMET prediction : Use tools like SwissADME to estimate logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition. For example, the ethoxy group may reduce BBB penetration, favoring peripheral targets .
  • AI-driven optimization : Train neural networks on datasets of thiadiazole derivatives to predict solubility and hepatotoxicity. Integrate with COMSOL Multiphysics for reaction parameter optimization (e.g., temperature, pH) .

Q. How can structural modifications enhance selectivity against specific biological targets?

  • SAR studies :
    • Replace the benzylsulfanyl group with pyridinyl variants to improve bacterial membrane interaction (MIC reduction: 4–8 µg/mL observed in analogues) .
    • Introduce halogen substituents (e.g., Cl at the 4-position of the phenyl ring) to strengthen hydrophobic interactions with kinase active sites (docking score improvement: ~2 kcal/mol) .
  • Proteomics profiling : Use phosphoproteomics to identify off-target effects (e.g., unintended kinase inhibition) and guide selectivity engineering .

Q. What methodologies resolve crystallographic ambiguities in similar acetohydrazide derivatives?

  • Single-crystal XRD : Resolve tautomerism (e.g., thione vs. thiol forms) by analyzing bond lengths (C=S: ~1.65 Å; C-SH: ~1.82 Å) .
  • DFT calculations : Compare experimental and computed NMR/IR spectra to validate dominant tautomers. For example, the E-configuration of the hydrazone moiety is confirmed by a ¹H NMR coupling constant (J = 10–12 Hz) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.